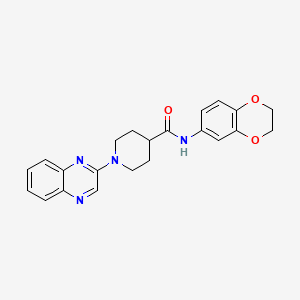

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

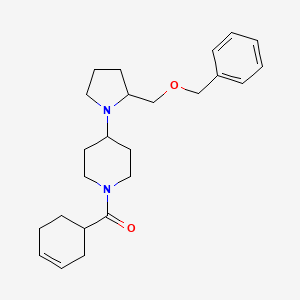

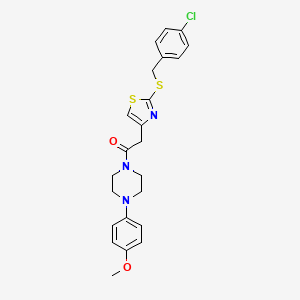

The compound “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-quinoxalin-2-ylpiperidine-4-carboxamide” is a complex organic molecule. It contains a benzodioxin ring, a quinoxalin ring, and a piperidine ring, all of which are common structures in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, are influenced by its molecular structure. For instance, the presence of polar functional groups can increase solubility in polar solvents .Scientific Research Applications

Pharmacokinetics and Tissue Distribution

A study by Kim et al. (2008) investigated the pharmacokinetics, tissue distribution, and metabolism of a novel ALK5 inhibitor, IN-1130, which is structurally related to quinoxaline derivatives. This compound showed potential as an oral anti-fibrotic drug, exhibiting significant suppression of renal and hepatic fibrosis and anti-metastatic effects in a breast cancer-bearing mouse model. The bioavailability and permeability characteristics were assessed in various animal models, highlighting its distribution into critical organs such as the liver, kidneys, and lungs (Kim et al., 2008).

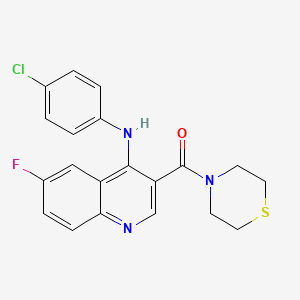

Serotonin Receptor Antagonism

Mahesh et al. (2011) designed and synthesized a series of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists. Their pharmacological evaluation indicated that these compounds, particularly (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, demonstrated potent 5-HT3 receptor antagonism. This suggests their potential application in managing conditions influenced by serotonin receptors, such as gastrointestinal disorders or chemotherapy-induced nausea and vomiting (Mahesh et al., 2011).

Neuroprotective Activity

The neuroprotective potential of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, against cerebral ischemia was highlighted by Sheardown et al. (1990). NBQX acts as a potent and selective inhibitor of the non-NMDA glutamate receptor subtype, demonstrating protection against global ischemia even when administered two hours post-ischemic challenge (Sheardown et al., 1990).

Antimicrobial and Antitubercular Activity

Quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives have been synthesized and evaluated for their anti-tuberculosis activity against Mycobacterium tuberculosis strain H(37)Rv. Moreno et al. (2003) found that compounds with specific substituents showed promising anti-tuberculosis activity, indicating a potential pathway for developing new anti-tuberculosis agents that could enhance current treatments (Moreno et al., 2003).

Cancer Chemoresistance and Anticancer Activity

Mudududdla et al. (2015) explored 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide derivatives, focusing on their role in overcoming cancer chemoresistance. These compounds showed dual inhibition of VEGFR and P-gp efflux pumps, demonstrating significant enhancement of anticancer activity when combined with doxorubicin. This suggests their utility in developing multi-drug resistance-reversal agents for cancer therapy (Mudududdla et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c27-22(24-16-5-6-19-20(13-16)29-12-11-28-19)15-7-9-26(10-8-15)21-14-23-17-3-1-2-4-18(17)25-21/h1-6,13-15H,7-12H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACJGFUOTQURMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2758930.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2758937.png)

![Methyl 3-formylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2758941.png)

![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)

![tert-butyl 4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2758949.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)